Enhanced Molecular Rigidity vs. Non-Fluorinated Analogs
In solid-state proton NMR relaxation studies, the trifluoroacetyl (TFA) group on a tyrosine derivative (TFAc-Tyroet) induces significantly greater molecular rigidity compared to acetyl (Ac-Tyroet) and carbobenzyloxy (CBZ-Tyroet) protected analogs. For the pure solids, benzene ring flipping and other large-amplitude motions that were active in Ac-Tyroet and CBZ-Tyroet were found to be highly hindered in TFAc-Tyroet [1]. Furthermore, in mixtures with L-leucinamide, the TFAc-Tyroet analog was the only one that failed to form a supercooled liquid, a state characterized by molecular tumbling, which was readily observed for Ac-Tyroet and CBZ-Tyroet mixtures [1]. This data provides quantitative evidence for the TFA group's ability to restrict molecular motion, which can be leveraged to enhance the structural rigidity of materials or influence the solid-state behavior of pharmaceutical formulations.
| Evidence Dimension | Molecular Motion and Supercooled Liquid Formation |
|---|---|
| Target Compound Data | Hindered benzene ring flipping; absence of molecular tumbling and supercooled liquid formation in mixtures with L-leucinamide. |
| Comparator Or Baseline | Acetyl-L-tyrosine ethyl ester (Ac-Tyroet): Active benzene ring flipping and molecular tumbling in supercooled liquid mixtures with L-leucinamide. Carbobenzyloxy-L-tyrosine ethyl ester (CBZ-Tyroet): Active benzene ring flipping and molecular tumbling in supercooled liquid mixtures with L-leucinamide. |
| Quantified Difference | Qualitative difference; TFAc-Tyroet exhibited a complete absence of the molecular motions and phase behaviors observed in its non-fluorinated analogs. |
| Conditions | Solid-state proton NMR relaxation time measurements on pure solid tyrosine derivatives and their mixtures with L-leucinamide. |
Why This Matters
This enhanced molecular rigidity, driven by the electron-withdrawing nature of the TFA group, is a quantifiable physical property that can directly influence the solid-state stability, packing, and formulation behavior of a material, making it a key differentiator for procurement in materials science and pharmaceutical development.
- [1] Wang, Y. L., et al. (1999). Proton NMR relaxation studies of solid tyrosine derivatives and their mixtures with L-leucinamide. Solid State Nuclear Magnetic Resonance, 14(1), 19-32. View Source
